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Compound of Interest

Compound Name: 2-Chloro-3-cyanobenzaldehyde

Cat. No.: B112051

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Chloro-3-cyanobenzaldehyde (CsH4CINO, CAS #165187-24-6), a substituted aromatic
aldehyde of interest to researchers and professionals in drug development and chemical
synthesis. Due to the limited availability of published experimental spectra for this specific
compound, this document presents predicted spectroscopic data based on established
analytical principles, alongside generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Chloro-3-cyanobenzaldehyde. These
predictions are derived from the analysis of its chemical structure and comparison with data
from analogous compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Predicted . Coupling
Proton ) ) Predicted )
) Chemical Shift o Constant (J, Integration
Assignment Multiplicity
(3, ppm) Hz)
Aldehydic H ~10.4 Singlet - 1H
) Doublet of
Aromatic H (H-6) ~8.0 J=8.0,15 1H
Doublets
) Doublet of
Aromatic H (H-4) ~7.9 J=75,15 1H
Doublets
Aromatic H (H-5) ~7.6 Triplet J=7.8 1H

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and
instrument used.

. 1 13
Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 (Aldehyde) ~188
Aromatic C-ClI ~138
Aromatic C-CHO ~135
Aromatic C-H (C-6) ~134
Aromatic C-H (C-4) ~132
Aromatic C-H (C-5) ~129
Aromatic C-CN ~116
C=N (Nitrile) ~115

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Predicted Wavenumber

Vibrational Mode Intensity
(cm~)
Aromatic C-H Stretch 3100 - 3000 Medium
Aldehyde C-H Stretch 2850 - 2750 Weak (often two bands)
Nitrile (C=N) Stretch 2240 - 2220 Strong, sharp
Carbonyl (C=0) Stretch 1710 - 1690 Strong, sharp
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-CI Stretch 800 - 600 Strong

Table 4: Predicted Mass Spectrometry (MS) Data

(Electron lonization)
Predicted Relative Intensity

m/z Assignment
(%)

[M]* (Molecular ion with 35Cl/
165/167 ~100/~33 _

37Cl isotopes)
164/166 Moderate [M-H]*
136/138 Moderate [M-CHOJ*
101 High [M-CHO-CIJ*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid
aromatic compound such as 2-Chloro-3-cyanobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chloro-3-
cyanobenzaldehyde and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs) containing a small amount of an internal standard (e.g., tetramethylsilane,
TMS).
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o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer and allow the sample to equilibrate to the probe temperature (typically 298 K).

'H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters
include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay
of 1-2 seconds.

13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR to achieve an adequate signal-to-
noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the
solid sample directly onto the ATR crystal.

Background Collection: Record a background spectrum of the empty, clean ATR crystal.

Sample Analysis: Apply pressure to ensure good contact between the sample and the
crystal. Collect the sample spectrum over a range of 4000-400 cm~1. The final spectrum is
presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

lonization: In Electron lonization (El) mode, the sample molecules are bombarded with a
high-energy electron beam (typically 70 eV) in a high vacuum, leading to the formation of a
molecular ion and characteristic fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum that
plots relative intensity versus m/z.
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Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and
characterization of a synthesized compound like 2-Chloro-3-cyanobenzaldehyde.

Synthesis & Purification

Synthesis of 2-Chloro-3-cyanobenzaldehyde

Purification (e.g., Crystallization, Chromatography)
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Click to download full resolution via product page

Workflow for Spectroscopic Characterization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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